molecular formula C7H13NO2 B570470 (2R,3S)-3-Methylpiperidine-2-carboxylic acid CAS No. 123719-65-3

(2R,3S)-3-Methylpiperidine-2-carboxylic acid

Cat. No.: B570470
CAS No.: 123719-65-3
M. Wt: 143.186
InChI Key: BGYDRACYCBSXEE-NTSWFWBYSA-N
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Description

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. Its stereochemistry (2R,3S) confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and biochemical research, particularly in the design of enzyme inhibitors or peptidomimetics.

Properties

IUPAC Name

(2R,3S)-3-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYDRACYCBSXEE-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924579
Record name 3-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123719-65-3
Record name 3-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. Another approach involves the resolution of racemic mixtures through the use of chiral resolving agents or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, esters, or amides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the following structural formula:C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2Its synthesis typically involves several steps that emphasize the importance of chirality in producing biologically active compounds. Various synthetic routes have been explored, including:

  • Cyclization Reactions : Utilizing precursors with hydroxyl and carboxylic acid groups.
  • Chiral Auxiliary Methods : Employing chiral auxiliaries to control stereochemistry during synthesis.

(2R,3S)-3-Methylpiperidine-2-carboxylic acid exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating arginase activity, which is crucial for regulating nitric oxide production and metabolic processes .
  • Receptor Modulation : Research indicates that this compound can interact with various receptors, potentially influencing inflammatory responses and other physiological processes.

Applications in Drug Development

The unique properties of this compound lend themselves to several applications:

  • Drug Design : The compound serves as a building block for synthesizing more complex molecules. Its chiral nature is particularly beneficial in developing drugs that require specific stereochemical configurations to achieve desired biological effects.
  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for conditions such as metabolic disorders and inflammatory diseases. Its ability to inhibit certain enzymes positions it as a candidate for drug development aimed at treating these ailments.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on arginase enzymes demonstrated significant reductions in enzyme activity at varying concentrations. This suggests potential therapeutic uses in managing conditions where arginase overactivity is problematic .

Case Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of this compound to receptors associated with inflammatory pathways. Results indicated effective binding, which could lead to modulation of inflammatory responses and further exploration of its therapeutic applications .

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid ()

Property Value/Description
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Substituents Hydroxyl (-OH) at C3, carboxylic acid (-COOH) at C2
Key Features - Higher polarity due to hydroxyl group.
- Potential for hydrogen bonding.
- Used in studies of chiral auxiliaries or glycosidase inhibition.
Reference

Comparison with Target Compound :

  • The hydroxyl group in this analogue increases hydrophilicity compared to the methyl group in (2R,3S)-3-Methylpiperidine-2-carboxylic acid.
  • Stereochemical differences (2S,3R vs. 2R,3S) may lead to divergent interactions with biological targets, such as enzymes or receptors.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid ()

Property Value/Description
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
Substituents Boc-protected amine, phenyl group at C4, carboxylic acid at C3
Key Features - Enhanced steric bulk due to Boc and phenyl groups.
- Likely lower solubility in aqueous media.
- Common intermediate in peptide synthesis.
Reference

Comparison with Target Compound :

  • The carboxylic acid group’s position (C3 vs. C2) alters the molecule’s charge distribution and hydrogen-bonding capacity.

Pyrrolidine-Based Analogues

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ()

Property Value/Description
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Substituents Methyl group at N1, ketone at C5, carboxylic acid at C3
Key Features - Five-membered ring reduces conformational flexibility.
- Ketone group increases electrophilicity.
- Potential substrate for oxidoreductases.
Reference

Comparison with Target Compound :

  • The pyrrolidine ring (5-membered) imposes greater ring strain and reduced basicity compared to the piperidine ring (6-membered).
  • The ketone group introduces different reactivity, such as susceptibility to nucleophilic attacks, unlike the methyl group in the target compound.

(2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid ()

Property Value/Description
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Substituents Methyl group at C3, carboxylic acid at C2
Key Features - Proline analogue with constrained geometry.
- Used in peptide modification to influence secondary structure.
Reference

Comparison with Target Compound :

  • The pyrrolidine ring’s smaller size may enhance rigidity, affecting binding to proteins or enzymes.
  • Stereochemical configuration (2S,3S vs. 2R,3S) could lead to mirrored biological activity profiles.

Malate Derivatives

D-Erythro-3-Methylmalate ()

Property Value/Description
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
Substituents Methyl group at C3, two carboxylic acid groups at C1 and C4
Key Features - Dicarboxylic acid with chiral centers.
- Intermediate in microbial metabolism.
- Chelating properties due to carboxylates.
Reference

Comparison with Target Compound :

  • The dicarboxylic acid structure increases acidity and metal-binding capacity compared to the monocarboxylic target compound.

Research Implications

  • Drug Design : The methyl group in this compound may enhance lipophilicity compared to hydroxylated analogues, favoring blood-brain barrier penetration .
  • Stereochemical Specificity : The 2R,3S configuration could optimize binding to chiral enzyme active sites, as seen in related proline derivatives .
  • Synthetic Utility : Piperidine carboxylic acids serve as precursors for bioactive molecules, such as kinase inhibitors or antibiotics, depending on substituent patterns .

Biological Activity

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.19 g/mol
  • Functional Groups : Piperidine ring and carboxylic acid group

The stereochemistry of this compound is crucial for its biological activity. The specific configuration at the second and third positions of the piperidine ring affects its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Notably, it may act as an inhibitor or modulator:

  • Enzyme Inhibition : The compound can mimic natural substrates, blocking active sites on enzymes.
  • Receptor Interaction : It has shown potential in binding to neurotransmitter receptors, which may lead to therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Neuroprotective Effects : The compound is being investigated for its role in treating neurological disorders.
  • Anticancer Potential : Some derivatives have displayed cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against specific bacterial strains
NeuroprotectivePotential therapeutic effects in neurological disorders
AnticancerCytotoxic effects observed in vitro on cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.1 µg/mL. This suggests its potential as a lead compound for antibiotic development .
  • Neuroprotective Study : Research focusing on neuroprotective effects indicated that this compound could enhance neuronal survival in models of oxidative stress, highlighting its relevance in treating neurodegenerative diseases .
  • Cancer Cell Line Study : In vitro tests revealed that derivatives of this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating promising anticancer properties .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 2: Comparison with Related Compounds

Compound NameStructureNotable Features
Cis-3-Methylpiperidine-2-carboxylicC₇H₁₃NO₂Different stereochemistry; less studied biologically
3-Piperidinecarboxylic acidC₇H₁₃NO₂Lacks methyl substitution; broader applications
1-Methylpiperidine-2-carboxylicC₇H₁₃NO₂Different methyl positioning; varied pharmacological properties

Q & A

Q. Q1: What are the standard synthetic routes for (2R,3S)-3-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

A1: The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, a Pd-catalyzed coupling step (e.g., using Pd(OAc)₂ and tert-butyl XPhos) can introduce substituents while preserving chirality . Acid hydrolysis (e.g., HCl/H₂O at 93–96°C) is critical for deprotection and carboxylate formation. Key factors include:

  • Temperature : Higher temperatures during hydrolysis may reduce epimerization.
  • Catalyst selection : Chiral ligands in coupling steps ensure enantioselectivity.
  • Purification : Crystallization or chiral chromatography resolves diastereomers.

Q. Q2: How can the absolute configuration of this compound be confirmed experimentally?

A2: X-ray crystallography is the gold standard for determining absolute stereochemistry . Alternative methods include:

  • NMR-based Mosher ester analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to compare diastereomer shifts.
  • Optical rotation comparison : Cross-referencing with literature values for known stereoisomers.
  • Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers and confirm retention times .

Advanced Research Questions

Q. Q3: How do steric and electronic effects in this compound derivatives impact their biological activity or catalytic applications?

A3: Substituent effects are studied via:

  • Structure-activity relationship (SAR) : Modifying the piperidine ring (e.g., introducing fluorine or phenyl groups) and testing binding affinity to target enzymes .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic interactions at active sites.
  • Kinetic studies : Monitoring reaction rates in catalytic systems (e.g., enantioselective organocatalysis) to assess steric hindrance .

Q. Q4: What strategies resolve contradictions in reported NMR data for this compound derivatives?

A4: Contradictions often arise from solvent effects or dynamic processes. Solutions include:

  • Variable-temperature NMR : Identify conformational changes (e.g., ring-flipping) that obscure signals.
  • Deuterated solvents : Use D₂O or DMSO-d₆ to minimize solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .

Q. Q5: How can microbial synthesis be optimized for scalable production of (2R,3S)-configured carboxylic acids?

A5: Insights from microbial systems (e.g., Yarrowia lipolytica for (2R,3S)-isocitric acid) suggest:

  • Strain engineering : Overexpress rate-limiting enzymes (e.g., aconitase) to enhance flux .
  • Fed-batch fermentation : Control carbon/nitrogen ratios to minimize byproducts.
  • Downstream processing : Use ion-exchange chromatography for high-purity isolation .

Methodological Comparisons

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)StereoselectivityKey ChallengesRef.
Pd-catalyzed coupling60–75>95% eeRequires inert atmosphere
Microbial synthesis40–50100% deSlow fermentation kinetics
Chiral resolution30–40VariableLow efficiency in large-scale

Q. Table 2: Analytical Techniques for Stereochemical Confirmation

TechniqueResolutionSample RequirementLimitations
X-ray crystallographyAtomicSingle crystalTime-intensive
Chiral HPLC0.1% eemg-scaleColumn cost and lifetime
Mosher ester analysisSemi-quant.DerivatizationIndirect inference

Critical Challenges in Research

Q. Q6: Why do certain synthetic routes for this compound result in epimerization, and how is this mitigated?

A6: Epimerization occurs under acidic/basic conditions or high temperatures. Mitigation strategies:

  • Low-temperature hydrolysis : Use HCl/H₂O at <100°C to preserve stereochemistry .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates against racemization .
  • In situ monitoring : Use IR spectroscopy to track reaction progress and terminate before degradation .

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